COMC-6

Antitumor Prodrug Glutathione Conjugation B16 Melanoma

COMC-6 (2-Crotonyloxymethyl-2-cyclohexenone, CAS 106281-45-2) is a synthetic analogue of the Streptomyces metabolite COTC, classified as a 2-crotonyloxymethyl-2-cycloalkenone. It is a potent antitumor agent active against murine and human tumor cells in vitro and in vivo.

Molecular Formula C11H14O3
Molecular Weight 194.23 g/mol
CAS No. 106281-45-2
Cat. No. B216936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCOMC-6
CAS106281-45-2
Synonyms2-COMC
2-crotonyloxymethyl-2-cyclohexenone
2-crotonyloxymethyl-cyclohex-2-enone
COMC-6
Molecular FormulaC11H14O3
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCC=CC(=O)OCC1=CCCCC1=O
InChIInChI=1S/C11H14O3/c1-2-5-11(13)14-8-9-6-3-4-7-10(9)12/h2,5-6H,3-4,7-8H2,1H3/b5-2+
InChIKeyIQAJMALOOLNRLN-GORDUTHDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





COMC-6 CAS 106281-45-2: A Synthetic 2-Crotonyloxymethyl-2-Cyclohexenone Antitumor Prodrug


COMC-6 (2-Crotonyloxymethyl-2-cyclohexenone, CAS 106281-45-2) is a synthetic analogue of the Streptomyces metabolite COTC, classified as a 2-crotonyloxymethyl-2-cycloalkenone [1]. It is a potent antitumor agent active against murine and human tumor cells in vitro and in vivo [2]. The compound functions as a prodrug, undergoing glutathione (GSH) transferase-catalyzed conversion to a reactive exocyclic enone alkylating species [3]. This mechanism underlies its potential for selective targeting of multidrug-resistant (MDR) tumors overexpressing GSTP1-1 [4].

Why COMC-6 Cannot Be Replaced by Its GSH Adduct or Other Ring Homologs in GST-Dependent Prodrug Strategies


Substitution of COMC-6 with its intracellular glutathione conjugate GSMC-6 or with ring homologs such as COMC-5 or COMC-7 is not scientifically justified. The GSH adduct GSMC-6 displays an IC50 > 460 μM, which is over 11,000-fold less potent than COMC-6 (IC50 0.041 μM) in B16 melanoma cells, indicating that the adduct is not the cytotoxic species [1]. Furthermore, COMC-6 demonstrates a distinct balance of GSTP1-1 catalytic efficiency (Km 0.08-0.34 mM, kcat 1.5-6.1 s⁻¹) and exocyclic enone reactivity that differs from its five- and seven-membered ring analogs, resulting in different potency profiles against MDR tumor cells [2]. The formation of a stereorandomly labeled exocyclic enone intermediate during GST catalysis is a unique mechanistic feature of COMC-6 that cannot be replicated by simply using its adduct or a different ring homolog [3].

COMC-6 Quantitative Differentiation Evidence Against Key Comparators


COMC-6 vs. Its GSH Adduct GSMC-6: Over 11,000-Fold Difference in Cytotoxicity

The antitumor activity of COMC-6 is not mediated by its intracellular glutathione (GSH) adduct GSMC-6. A direct head-to-head comparison in B16 melanotic melanoma cells shows that COMC-6 has an IC50 of 0.041 μM, while the diethyl ester prodrug form of GSMC-6 displays little activity with an IC50 > 460 μM [1]. This indicates that the GSH adduct is at least 11,219-fold less potent, conclusively ruling out GSMC-6 as the active cytotoxic species.

Antitumor Prodrug Glutathione Conjugation B16 Melanoma

COMC-6 Cytotoxicity in Multidrug-Resistant (MDR) HT-29 Colon Cancer Cells: Retention of Potency

COMC-6 demonstrates significant activity against multidrug-resistant (MDR) HT-29 colon cancer cells, with an IC50 of 1.8 μM . This compares favorably to its activity against wild-type HT-29 cells (IC50 0.8 μM), representing only a 2.25-fold shift in potency . This minimal loss of potency in the MDR line is a key differentiator, as many conventional chemotherapeutics experience dramatic potency reductions in MDR contexts.

Multidrug Resistance Colon Cancer GSTP1-1

COMC-6 GSTP1-1 Kinetic Parameters: Comparative Efficiency Across Isozymes

Human GSTP1-1 catalyzes the conversion of COMC-6 to its reactive exocyclic enone intermediate with kinetic parameters Km = 0.08-0.34 mM and kcat = 1.5-6.1 s⁻¹ [1]. These values are comparable to those for COMC-5 and COMC-7, but the specific ring size (six-membered) influences the reactivity and stability of the resulting exocyclic enone, which is approximately 13-fold more reactive with GSH than COMC-6 itself [2]. Notably, the rat rGSTT2-2 isozyme shows no detectable activity with COMC-6, indicating species and isoform selectivity [1].

Glutathione S-Transferase Enzyme Kinetics Prodrug Activation

COMC-6 Is Not a Direct Glyoxalase I Inhibitor: Ki > 100 μM

Early hypotheses suggested that COMC-6 might act through inhibition of glyoxalase I (GlxI) via its GSH adduct. However, direct competitive inhibition assays show that the GSH adduct of COMC-6 is a poor inhibitor of human GlxI, with a Ki value in the range of 100-200 μM [1]. This is in stark contrast to bona fide GlxI inhibitors that show antitumor activity, which have Ki values in the nanomolar range [2]. This evidence definitively rules out GlxI inhibition as a mechanism of action for COMC-6.

Glyoxalase I Mechanism of Action Target Engagement

COMC-6 Exocyclic Enone Formation: Stereochemistry and Reactivity

The GST-catalyzed conversion of COMC-6 proceeds through a nonstereospecific ketonization of an enol(ate) intermediate, resulting in the formation of a stereorandomly labeled exocyclic enone [1]. This mechanistic feature, demonstrated by the use of chirally labeled COMC-6 (deuterium at the exomethylene carbon), is unique to the cyclohexenone ring system and contributes to the generation of a highly reactive electrophilic species [1]. The exocyclic enone derived from COMC-6 is approximately 13-fold more reactive toward GSH (a model nucleophile) than COMC-6 itself [2].

Prodrug Activation Reaction Mechanism Alkylating Agent

Optimal Research Applications for COMC-6 Based on Quantitative Differentiation Evidence


Investigating GSTP1-1-Overexpressing Multidrug-Resistant (MDR) Tumor Models

COMC-6 is ideally suited for studies in MDR tumor models where GSTP1-1 is overexpressed. Its ability to retain cytotoxicity in HT-29 MDR cells (IC50 1.8 μM vs. 0.8 μM in WT, a 2.25-fold shift) indicates it can overcome resistance mechanisms that render many conventional agents ineffective. This makes it a valuable tool for validating GSTP1-1 as a therapeutic target and for screening combination therapies in MDR colon, breast, and other cancer models [1].

Mechanistic Studies of GST-Catalyzed Prodrug Activation and DNA Alkylation

COMC-6's well-characterized mechanism of GST-catalyzed conversion to a reactive exocyclic enone (13-fold more reactive than parent) [2] makes it an excellent probe for studying prodrug activation pathways. It is particularly useful for investigating the kinetics of GST-mediated drug activation (Km 0.08-0.34 mM, kcat 1.5-6.1 s⁻¹ for GSTP1-1) [3] and for detecting DNA alkylation events (formation of 2-methylene cyclohexenone adducts on guanine residues) [4].

Comparative SAR Studies of 2-Crotonyloxymethyl-2-cycloalkenone Prodrugs

COMC-6 serves as a critical reference compound for structure-activity relationship (SAR) studies involving the COMC family of prodrugs. Its six-membered ring provides a distinct balance of GSTP1-1 kinetic efficiency and exocyclic enone reactivity compared to the five-membered (COMC-5) and seven-membered (COMC-7) homologs [3]. Comparative studies with COMC-6 as a benchmark can elucidate the impact of ring size on prodrug activation, cellular potency, and therapeutic index [1].

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